Journal Name:National Science Review
Journal ISSN:2095-5138
IF:23.178
Journal Website:http://nsr.oxfordjournals.org/
Year of Origin:0
Publisher:Oxford University Press
Number of Articles Per Year:49
Publishing Cycle:
OA or Not:Not
National Science Review ( IF 23.178 ) Pub Date: 2023-07-20 , DOI: 10.5650/jos.ess23034
This study aimed to produce stable plastic fat with desired physicochemical characteristics and ω-6/ω-3 fatty acid ratio (1:1-4:1) from palm stearin (PS), flaxseed oil (FSO) and cottonseed stearin (CS) via enzymatic interesterification (EIE). For the first time, the EIE variables of the blends containing PS, FSO and CS were investigated and optimized through single-factor experiments and response surface design to achieve a high interesterification degree. The optimized enzymatic interesterification conditions were: 60°C, 6 wt% Lipase UM1, and 6 h. Lipase UM1 had a similar effect on ID values with commercial lipases. The EIE improved the compatibility of the lipid blends, with the interesterified product EIE-721 (7:2:1, PS:FSO:CS) being the best candidate base stock for shortening considering its solid fat content, desired ω-6/ω-3 fatty acid ratio, wide melting range, abundant β′ form crystal, and compact microstructure. This study provides a strategy to produce balanced ω-6/ω-3 fatty acid plastic fat through enzymatic interesterification and validates the application of Lipase UM1 in the preparation of plastic fat.
graphical abstract Fullsize Image
National Science Review ( IF 23.178 ) Pub Date: 2023-07-20 , DOI: 10.5650/jos.ess23066
Gestational diabetes mellitus (GDM) is characterized via enhanced the glucose intolerance in the pregnant women, which further lead the expansion of gestational hypertension, hepatic damage, pre-eclampsia and renal damage. Lusianthridin is the active phytoconstituent of Dendrabium venustu and exhibited the antioxidant and anti-inflammatory effects. In this protocol, we examined the GDM protective effect of lusianthridin (LSD) against streptozotocin (STZ) induced GDM in the female rats. Single intraperitoneal injection of STZ (40 mg/kg) was used for the induction of diabetes in the pregnant female rats. The rats were orally treated with the LSD (10, 20 and 40 mg/kg, body weight) for 18 days and blood glucose level, body weight and plasma insulin were estimated at regular time intervals. at end of the study, fetal weight, placental weight, number of live and dead fetuses were estimated. The antioxidant, lipid and cytokines level were also estimated. GDM rats treated with LSD remarkably improved the body weight of female rats along with fetal weight and suppressed the placental weight. LSD enhanced the live fetuses and suppressed the dead fetuses with reduction of reduced the dead ratio. LSD considerably suppressed the glucose level and improved the insulin level and suppressed the HOMA-IR. LSD significantly (p < 0.001) increased the level of hemoglobin, glycogen and suppressed the level of glycalated hemoglobin. LSD significantly (p < 0.001) altered the level of lipid parameters and inflammatory cytokines. LSD altered the level of antioxidant parameters in the liver and pancreas tissue. LSD significantly (p < 0.001) decreased the mRNA expression of troll like receptor (TLR)4, myeloid differentiation primary response 88 (MyD88), Nuclear factor kappa B (NF-κB)p65 and nucleotide-binding domain, leucine-rich–containing family, pyrin domain–containing-3 (NLRP3), respectively. The results suggest that LSD has a protective effect on GDM in female rats induced by STZ, possibly through reducing the activity of the TLR4/MyD88/NF-κB signaling pathway.
graphical abstract Fullsize Image
National Science Review ( IF 23.178 ) Pub Date: 2023-06-29 , DOI: 10.5650/jos.ess22257
Vitamin E (tocopherols and tocotrienols) and γ-oryzanol are two minor constituents of rice bran oil (RBO) and are known to be potential bioactive compounds. The content of γ-oryzanol, a unique antioxidant found only in RBO, is a key factor in determining the retail price of the oil. Limitations of conventional HPLC columns for vitamin E and γ-oryzanol analysis are the alteration of these components and the time-consuming need for pretreatment of samples by saponification. High-performance size exclusion chromatography (HPSEC) equipped with a universal evaporative light scattering detector (ELSD) is a versatile tool for screening optimum mobile phase conditions because components of the sample can be separated and detected in the same run. In this work, the RBO components (triacylglycerol, tocopherols, tocotrienols, and γ-oryzanol) assessed on a single 100-Å Phenogel column using ethyl acetate/isooctane/acetic acid (30:70:0.1, v/v/v) as the mobile phase provided baseline separations (R s >1.5) with a total run time of 20 min. The HPSEC condition was then transferred to determine the content of tocopherols, tocotrienols, and γ-oryzanol in RBO products using a selective PDA detector. The limit of detection (LOD) and limit of quantification (LOQ) of α-tocopherol, α-tocotrienol, and γ-oryzanol were 0.34 and 1.03 μg/mL, 0.26 and 0.79 μg/mL and 2.04 and 6.17 μg/mL, respectively. This method was precise and accurate, with a percentage of relative standard deviation (%RSD) of the retention time of less than 0.21%. The intra-day and inter-day variations were 0.15-5.05% and 0.98-4.29% for vitamin E and γ-oryzanol, respectively. The recoveries of tocopherols, tocotrienols, and γ-oryzanol ranged between 90.75% and 107.98%. Thus, the developed HPSEC-ELSD-PDA method is a powerful analytical tool for determining the vitamin E and γ-oryzanol present in oil samples without requiring any sample pretreatment.
graphical abstract Fullsize Image
National Science Review ( IF 23.178 ) Pub Date: 2023-06-01 , DOI: 10.5650/jos.ess22273
In this research, yak butter (YB) microcapsule with different YB addition was successfully prepared by using maltodextrin/whey protein isolate/sodium caseinate as main wall materials. The microstructures, microencapsulation efficiency and possible sacculation mechanism was then analyzed. The in vitro intestinal digested behavior of the microcapsules affected by bile salts was monitored and investigated in details. The results indicated that microcapsules were hollow spheres with entrapped YB located in the wall materials. Higher YB addition resulted in inhomogeneous larger particles with decreased membrane thickness. H-bonding interactions between protein and carbohydrate ensured the integrity of the capsule wall. The in vitro digestion results suggested that the concentration of bile salts had significant impacts on the digestion behavior of microcapsules. The present of bile salts was necessary for pancreatin hydrolysis of wall material. Hydrolysis of pancreatin, emulsification of bile salt and its positive effect for pancreatin hydrolysis all happened during the digestion and affected the digested behavior in the end. This research would provide valuable information for the bioavailability of microcapsule in human gastrointestinal systems.
graphical abstract Fullsize Image
National Science Review ( IF 23.178 ) Pub Date: 2023-06-29 , DOI: 10.5650/jos.ess23049
The adsorption and lubrication of an amino acid-based surfactant at the solid/liquid interface were studied in the presence of calcium ions. The surfactant used here was disodium N-dodecanoylglutamate (C12Glu-2Na). The solid surface used in this study was hydrophobically modified to mimic the hydrophobicity of the skin surface. Quartz crystal microbalance with dissipation monitoring (QCM-D) measurements revealed that the anionic surfactant was adsorbed on the hydrophobically modified solid surface. The replacement of the surfactant solution with CaCl2 aqueous solution resulted in the desorption of the surfactant to some extent; however, a rigid and elastic adsorption film interacting with calcium ions remained on the solid surface. The adsorption film containing calcium ions lowered the kinetic friction coefficient in aqueous media. The insoluble calcium salt of the surfactant, dispersed in the solution phase, also contributed to lubrication. We expect that the usability of personal care products formulated using amino acid-based surfactants is relevant to such adsorption and lubrication properties.
graphical abstract Fullsize Image
National Science Review ( IF 23.178 ) Pub Date: 2023-03-30 , DOI: 10.5650/jos.ess22400
Eleven fatty acids were identified during maturity in the wild (AraA) and varieties peanut kernels (AraC and AraT). These fatty acids included C16:0 (palmitic acid), C18:0 (stearic acid), C18:1 (oleic acid), C18:2 (linoleic acid), C19:0 (nonadecanoic acid), C20:1 (gadoleic acid), C20:0 (arachidic acid), C22:1 (erucic acid), C22:0 (behenic acid), C23:0 (tricosanoic acid) and C24:0 (linoceric acid). Two fatty acids C19:0 and C23:0 were not previously detected from peanut kernels. Furthermore, eight major fatty acids (C16:0, C18:0, C18:1, C18:2, C20:0, C20:1, C22:0 and C24:0) were quantified during maturity. Wild AraA was distinguished by its highest level of oleic (38.72%) and stearic (2.63%) acids contents and the lowest one of linoleic acid (19.40%) compared to the varieties. As for the O/L ratio, wild AraA presents a significantly higher (p < 0.05) (O/L = 2) than that of the AraC and AraT varieties with (O/L = 1.7 and 1.04) respectively. Correlation coefficients (r) between the eight major fatty acids revealed an inverse association between oleic and linoleic acids (r = -0.99, p < 0.001), while linoleic acid was positively correlated to palmitic acid (r = 0.97). These results aim to provide a detailed basis for quality improvement in the cultivated peanut with wild resources.
graphical abstract Fullsize Image
National Science Review ( IF 23.178 ) Pub Date: 2023-04-28 , DOI: 10.5650/jos.ess22391
Currently, numerous fascinating molecular assemblies are used in food, cosmetics, and pharmaceuticals. Sugar-based amphiphiles are representative constituents of these molecular assemblies. Despite numerous studies on these generic compounds, many aspects remain unexplored even in aqueous systems. In this review, molecular assembly studies of sugar-based amphiphiles in aqueous systems are summarized. First, recent advances in molecular assembly studies, including the glassy state of lyotropic and thermotropic liquid crystalline (LC) phases, modulated crystal phases, and coagels consisting of nanofibers of alkyl β-D-glycosides, are presented. Second, research on thermotropic LC phases under desiccated conditions of trehalose fatty acid monoesters to clarify the fundamental behaviors of the glassy state and their use as stabilizers of glass-forming surfactants for pharmaceutical applications are discussed. Several effective X-ray analytical approaches are included to identify or clarify these phenomena, unknown or unsolved for a long time. Third, a comprehensive analysis of vitamin E (tocopherol)-cyclodextrin in aqueous systems is presented. Along with these topics, the importance of investigating stabilizer-free functional components, considered minor components, is highlighted. These unveiled phenomena or concepts will contribute to the development of nanoarchitectonics covering the self-assembly and selforganization of soft molecules.
graphical abstract Fullsize Image
National Science Review ( IF 23.178 ) Pub Date: 2023-02-04 , DOI: 10.5650/jos.ess22254
In February 2020, Coffea arabica L. grown on the coast and in the Southern Sierra Madre of the state of Oaxaca, Mexico obtained the denomination of origin. Which does not have data on color and chemical composition, the first associated with the degree of roasting and the second with lipids (17-18%), as the group of compounds responsible, in part, for flavor, consistency, and may contribute to health benefits. In the present work, color was determined on the CIE L*a*b* scale and the unsaturated fatty acids by Nuclear Magnetic Resonance (NMR) of 1H and 13C in samples of medium roasted specialty coffee from the “Pluma” coffee-growing region, Oaxaca, Mexico. The average value of L* luminosity in ground coffee was 42.1 ± 0.1 reported for a light roast. Unsaturated fatty acids were quantified from the lipid fraction of the gr1 ound grain by NMR 1H and 13C, obtaining on average the highest abundance of linoleic (41.7 ± 0.5 by 1 H and 41.24 ± 0.5 by 13C), followed by oleic (9.2 ± 0.2 by 1H and 7.4 ± 0.2 by 13C) and linolenic (1.5 ± 0.1 by H and 1.1 ± 0.2 by 13C). This study indicates that 1H and 13C NMR spectroscopy is a useful tool for the quantification of linolenic, linoleic, and oleic fatty acids by the method of key signal shifts of these acids found in lipid samples in roasted coffee grains.
graphical abstract Fullsize Image
National Science Review ( IF 23.178 ) Pub Date: 2023-02-04 , DOI: 10.5650/jos.ess22282
In this study, the effects of oil, water, glycerol monostearate, carrageenan and alginate concentrations, which have a significant effect on quality parameters in olive oil oleogel-based emulsion (OOE), were investigated and their optimum amounts were determined by mixture design for oleogel production with desired properties. OOE was produced using olive oil, water, glycerol monostearate (GMS), carrageenan and alginate at various concentrations in the range of 0-70%, 30-60%, 0-2%, 0-2% and 0-2%, respectively. The optimum quality parameters of OOE were evaluated in terms of optimum firmness value (5.5-7 N), minimum oil loss and peroxide value. The optimum composition was determined 53.5% olive oil, 43.5% water, 1.1% carrageenan, 0.92% alginate and 0.98% glycerol monostearate (w/w). Produced OOE under determined optimum conditions had 5.81 N firmness, 1.82 meq/O2 peroxide value and 21.02% oil loss value. The margin of error between the experimentally obtained data and the estimated data in the study is average 2%. The results showed that the formulation used in OOE production have significant effects on the created OOE structure and quality parameters. In addition, different formulations to be created with the results of the present study will contribute to increasing the applicability of OOE in different foods.
graphical abstract Fullsize Image
National Science Review ( IF 23.178 ) Pub Date: 2023-04-28 , DOI: 10.5650/jos.ess22348
Using sunflower oil as the oil matrix, the antioxidant effects and types of interactions of three natural components, α-tocopherol, β-carotene and epigallocatechin gallate (EGCG), were investigated and the kinetic model of oxidation reaction was established. The results showed that the ability of the three antioxidants to scavenge DPPH radicals was ranked as EGCG > β-carotene > α-tocopherol in the concentration range of 0~100 mg/kg. 15 samples were obtained by combining two of three natural components. When the concentration ratios of β-carotene and EGCG were 1:20 and 1:7.5, α-tocopherol and EGCG were 1:13.3, 1:6, and 1:2, and α-tocopherol and β-carotene were 1:0.2 and 1:0.05, the type of interaction was synergistic, while the rest of the samples showed antagonistic effects. The sample with a 1:13.3 concentration of α-tocopherol and EGCG showed the longest induction period, the lowest oxidation rate constant, the highest activation energy, the best oxidative stability, and the longest shelf life at different temperatures. This compounded natural antioxidant was the most favorable for the stability of sunflower oil. This provides some theoretical basis for the development and application of compounded natural antioxidants in vegetable oils.
graphical abstract Fullsize Image
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
综合性期刊1区 | MULTIDISCIPLINARY SCIENCES 综合性期刊1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0.70 | 30 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc.manuscriptcentral.com/nsr_ms